molecular formula C7H9N5S B15310624 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine

4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine

Cat. No.: B15310624
M. Wt: 195.25 g/mol
InChI Key: FAZFOVDMNWIPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the triazole ring can be synthesized via the cyclization of hydrazine derivatives with carbonyl compounds, while the thiazole ring can be formed through the cyclization of thioamides with α-haloketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions would vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiazole derivatives, such as:

  • 1,2,4-Triazole derivatives
  • Thiazole derivatives
  • Imidazole derivatives

Uniqueness

What sets 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine apart is its unique combination of the triazole and thiazole rings, which can confer distinct biological activities and chemical properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C7H9N5S/c1-12-6(9-4-10-12)2-5-3-13-7(8)11-5/h3-4H,2H2,1H3,(H2,8,11)

InChI Key

FAZFOVDMNWIPHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CC2=CSC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.